2-{3,5-Bis[(ethylimino)(hydroxy)methyl]-2,4,6-triiodophenoxy}pentanoic acid--1-deoxy-1-(methylamino)hexitol (1/1)
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Overview
Description
2-{3,5-Bis[(ethylimino)(hydroxy)methyl]-2,4,6-triiodophenoxy}pentanoic acid–1-deoxy-1-(methylamino)hexitol (1/1) is a complex organic compound characterized by its unique structure, which includes multiple iodine atoms and various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{3,5-Bis[(ethylimino)(hydroxy)methyl]-2,4,6-triiodophenoxy}pentanoic acid–1-deoxy-1-(methylamino)hexitol involves multiple steps, starting with the iodination of a phenolic compoundThe final step involves the coupling of the resulting intermediate with 1-deoxy-1-(methylamino)hexitol under specific reaction conditions, such as controlled temperature and pH .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using automated reactors. The process is optimized for high yield and purity, with stringent quality control measures to ensure consistency. Key steps include the precise control of reaction conditions and the use of high-purity reagents .
Chemical Reactions Analysis
Types of Reactions
2-{3,5-Bis[(ethylimino)(hydroxy)methyl]-2,4,6-triiodophenoxy}pentanoic acid–1-deoxy-1-(methylamino)hexitol undergoes various chemical reactions, including:
Oxidation: The hydroxy groups can be oxidized to form corresponding ketones or aldehydes.
Reduction: The imino groups can be reduced to amines.
Substitution: The iodine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like thiols or amines. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and inert atmospheres .
Major Products
Major products formed from these reactions include various derivatives with modified functional groups, which can be further utilized in different applications .
Scientific Research Applications
2-{3,5-Bis[(ethylimino)(hydroxy)methyl]-2,4,6-triiodophenoxy}pentanoic acid–1-deoxy-1-(methylamino)hexitol has several scientific research applications:
Biology: Investigated for its potential as a radiolabeled compound for imaging and diagnostic purposes.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of advanced materials and coatings due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 2-{3,5-Bis[(ethylimino)(hydroxy)methyl]-2,4,6-triiodophenoxy}pentanoic acid–1-deoxy-1-(methylamino)hexitol involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s multiple functional groups allow it to bind to these targets, modulating their activity and triggering various biochemical pathways. This can result in therapeutic effects, such as the inhibition of cancer cell proliferation or the reduction of inflammation .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other iodinated phenolic derivatives and compounds with ethylimino and hydroxy groups. Examples include:
- 2-{3,5-Bis[(methylimino)(hydroxy)methyl]-2,4,6-triiodophenoxy}butanoic acid
- 2-{3,5-Bis[(ethylimino)(hydroxy)methyl]-2,4,6-triiodophenoxy}propanoic acid .
Uniqueness
What sets 2-{3,5-Bis[(ethylimino)(hydroxy)methyl]-2,4,6-triiodophenoxy}pentanoic acid–1-deoxy-1-(methylamino)hexitol apart is its specific combination of functional groups and the presence of multiple iodine atoms, which confer unique chemical and biological properties. This makes it particularly valuable for applications requiring high reactivity and specificity .
Properties
CAS No. |
19080-06-9 |
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Molecular Formula |
C24H38I3N3O10 |
Molecular Weight |
909.3 g/mol |
IUPAC Name |
2-[3,5-bis(ethylcarbamoyl)-2,4,6-triiodophenoxy]pentanoic acid;(2R,3R,4R,5S)-6-(methylamino)hexane-1,2,3,4,5-pentol |
InChI |
InChI=1S/C17H21I3N2O5.C7H17NO5/c1-4-7-8(17(25)26)27-14-12(19)9(15(23)21-5-2)11(18)10(13(14)20)16(24)22-6-3;1-8-2-4(10)6(12)7(13)5(11)3-9/h8H,4-7H2,1-3H3,(H,21,23)(H,22,24)(H,25,26);4-13H,2-3H2,1H3/t;4-,5+,6+,7+/m.0/s1 |
InChI Key |
DUNXOMHWVPHBJV-WZTVWXICSA-N |
Isomeric SMILES |
CCCC(C(=O)O)OC1=C(C(=C(C(=C1I)C(=O)NCC)I)C(=O)NCC)I.CNC[C@@H]([C@H]([C@@H]([C@@H](CO)O)O)O)O |
Canonical SMILES |
CCCC(C(=O)O)OC1=C(C(=C(C(=C1I)C(=O)NCC)I)C(=O)NCC)I.CNCC(C(C(C(CO)O)O)O)O |
Origin of Product |
United States |
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